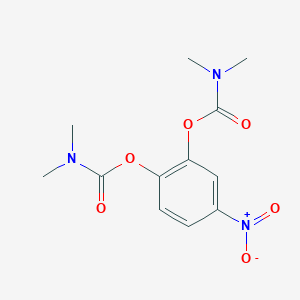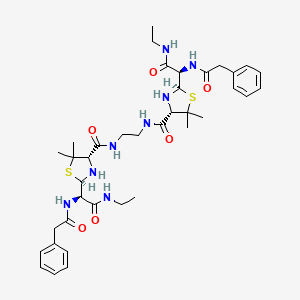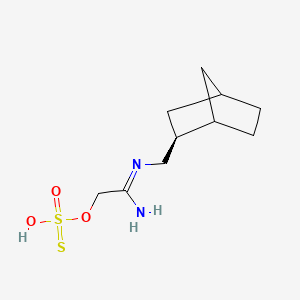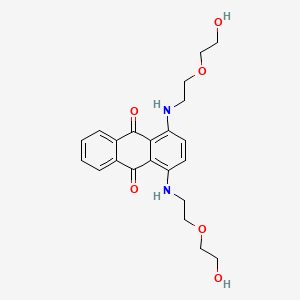
4-Nitrobenzene-1,2-diyl bis(dimethylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/FA2680010 is a chemical compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace chemical hazards.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/FA2680010 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of NIOSH/FA2680010.
Industrial Production Methods: In industrial settings, the production of NIOSH/FA2680010 is scaled up to meet the demand for this compound. Industrial production methods often involve the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: NIOSH/FA2680010 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The reactions involving NIOSH/FA2680010 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of NIOSH/FA2680010 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
NIOSH/FA2680010 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NIOSH/FA2680010 is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.
Biology: In biological research, NIOSH/FA2680010 is utilized to investigate cellular processes and molecular interactions. It serves as a tool for understanding the biochemical pathways and the effects of chemical exposure on living organisms.
Medicine: In the medical field, NIOSH/FA2680010 is studied for its potential therapeutic applications. Researchers explore its effects on different biological targets and its potential use in developing new drugs or treatments.
Industry: In industrial applications, NIOSH/FA2680010 is employed in the production of various products. Its properties make it suitable for use in manufacturing processes, quality control, and safety assessments.
Wirkmechanismus
The mechanism of action of NIOSH/FA2680010 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure or function. This interaction can lead to changes in cellular processes, such as enzyme activity, gene expression, or signal transduction. The exact molecular targets and pathways involved depend on the specific application and context in which NIOSH/FA2680010 is used.
Vergleich Mit ähnlichen Verbindungen
NIOSH/FA2680010 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
- Volatile Organic Compounds (VOCs)
- Hazardous Drugs
- Nanomaterials
Compared to these compounds, NIOSH/FA2680010 stands out due to its specific properties and applications in occupational safety and health. Its unique chemical structure and reactivity make it valuable for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
6964-16-5 |
|---|---|
Molekularformel |
C12H15N3O6 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
[2-(dimethylcarbamoyloxy)-4-nitrophenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H15N3O6/c1-13(2)11(16)20-9-6-5-8(15(18)19)7-10(9)21-12(17)14(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
OPCXFQFJXBDNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)








![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)

